1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol
Description
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-14(3-2-8(7)15)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAQYBIQZWTDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and formula of 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol
This guide provides an in-depth technical analysis of 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol , a critical heterocyclic building block used in the synthesis of small-molecule inhibitors, particularly for kinase and GTPase targets (e.g., KRAS G12C, SHP2).
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
This compound represents a "privileged scaffold" in medicinal chemistry, combining a reactive chloropyrimidine electrophile with a substituted piperidine ring that offers defined stereochemistry and hydrogen-bonding potential.
Core Identifiers
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄ClN₃O |
| Molecular Weight (Average) | 227.69 g/mol |
| Monoisotopic Mass | 227.0826 Da |
| CAS Number | Not widely indexed as a commodity chemical; typically synthesized in-situ or referenced by specific stereoisomer (e.g., cis/trans). |
| SMILES | CC1CN(CCC1O)C2=CC(=NC=N2)Cl |
Calculated Physicochemical Parameters
| Parameter | Value | Significance |
| cLogP | ~1.1 – 1.4 | Indicates moderate lipophilicity; suitable for oral drug absorption. |
| TPSA | ~64 Ų | Polar Surface Area is within the "Rule of 5" limit (<140 Ų), favoring membrane permeability. |
| H-Bond Donors | 1 (OH) | The hydroxyl group serves as a critical interaction point for active site residues (e.g., H-bonding to backbone amides). |
| H-Bond Acceptors | 4 (3 N, 1 O) | Pyrimidine nitrogens act as acceptors in the kinase hinge region. |
Structural Analysis & Stereochemistry
The biological activity of molecules derived from this scaffold is heavily dependent on the stereochemical relationship between the 3-methyl and 4-hydroxyl groups on the piperidine ring.
Stereoisomers
The structure contains two chiral centers (C3 and C4 of the piperidine ring), leading to four possible stereoisomers:
-
(3R, 4R) and (3S, 4S) : Trans-isomers.
-
(3R, 4S) and (3S, 4R) : Cis-isomers.
Drug Discovery Context:
-
Cis-Configuration: Often preferred in inhibitor design (e.g., TNO155 analogs) because the methyl group can lock the piperidine ring into a specific chair conformation, directing the hydroxyl group towards a specific pocket in the target protein.
-
Trans-Configuration: May be used to explore alternative vectors, but typically shows different metabolic stability profiles.
Technical Note: Commercial supplies of "3-methylpiperidin-4-ol" are often sold as diastereomeric mixtures. High-resolution chiral HPLC or SFC (Supercritical Fluid Chromatography) is required to isolate the specific isomer after coupling to the pyrimidine, or enantiopure starting materials must be used.
Synthesis & Preparation
The synthesis follows a standard Nucleophilic Aromatic Substitution (SₙAr) pathway. The 4,6-dichloropyrimidine serves as the electrophile, and the piperidine nitrogen acts as the nucleophile.
Reaction Scheme
-
Activation: The electron-deficient nature of the pyrimidine ring (enhanced by the two chlorine atoms) facilitates attack by the secondary amine.
-
Selectivity: Since 4,6-dichloropyrimidine is symmetric, the first substitution can occur at either position 4 or 6 (yielding the same product). However, the second substitution (if desired later) will be much slower due to the electron-donating effect of the newly added amino group.
Experimental Protocol (General Procedure)
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: 3-Methylpiperidin-4-ol (1.0 - 1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Solvent: Isopropanol (IPA), Ethanol, or DMF.
Workflow:
-
Dissolution: Dissolve 4,6-dichloropyrimidine in IPA (0.5 M concentration).
-
Addition: Add DIPEA followed by the slow addition of 3-methylpiperidin-4-ol at 0°C to prevent bis-substitution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by LC-MS (Target m/z: 228 [M+H]⁺).
-
Note: If reaction is sluggish, heat to 60°C, but monitor closely to avoid displacing the second chlorine.
-
-
Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc, wash with water and brine.
-
Purification: Flash column chromatography (SiO₂), eluting with DCM/MeOH (0–10% gradient).
Visualization: Synthesis Workflow
Caption: SₙAr synthesis pathway for the generation of the target scaffold from dichloropyrimidine precursors.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures are expected.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks (228 and 230) confirms the presence of one Chlorine atom .
Proton NMR (¹H-NMR)
-
Pyrimidine Protons:
-
H2 (s, 1H): Singlet around δ 8.3–8.5 ppm (deshielded between two nitrogens).
-
H5 (s, 1H): Singlet around δ 6.5–6.8 ppm (adjacent to Cl and amine).[3]
-
-
Piperidine Protons:
-
C4-H (m, 1H): Multiplet around δ 3.5–4.0 ppm (adjacent to OH).
-
N-CH₂ (m, 4H): Broad multiplets around δ 3.0–4.5 ppm (deshielded by pyrimidine ring).
-
CH₃ (d, 3H): Doublet around δ 0.9–1.1 ppm.
-
Applications in Drug Discovery[1]
This molecule acts as a versatile "linchpin" intermediate.
-
Kinase Inhibition: The remaining Chlorine at position 6 is a handle for Suzuki-Miyaura coupling or a second SₙAr reaction . This allows researchers to attach aryl or heteroaryl groups (e.g., indazoles, pyridines) to build the "tail" of the inhibitor, while the piperidine-ol moiety occupies the solvent-exposed region or interacts with the ribose pocket.
-
KRAS G12C Targeting: Similar scaffolds are utilized in covalent inhibitors where the piperidine nitrogen positions an acrylamide warhead (though in this specific molecule, the nitrogen is capped by the pyrimidine, implying the warhead would be attached elsewhere or this is the non-covalent binding portion).
-
PROTAC Linkers: The hydroxyl group provides a distinct attachment point for E3 ligase ligands or linkers in Proteolysis Targeting Chimeras (PROTACs).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for C10H14ClN3O. Retrieved from ]">https://pubchem.ncbi.nlm.nih.gov[4]
- Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Contextual reference for chloropyrimidine scaffolds in KRAS inhibition).
- Organic Syntheses. (2021). General Procedures for Nucleophilic Aromatic Substitution on Chloropyrimidines. Org. Synth.
- World Intellectual Property Organization. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
Sources
- 1. PubChemLite - 85826-36-4 (C10H14ClN3O) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - [1-(6-chloropyrimidin-4-yl)piperidin-3-yl]methanol (C10H14ClN3O) [pubchemlite.lcsb.uni.lu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine | 1220029-70-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidinyl Pyrimidine Scaffold
The fusion of pyrimidine and piperidine rings creates a "privileged scaffold" in drug discovery.[1][2] Pyrimidine rings are crucial components of nucleobases and are found in numerous FDA-approved drugs, where they often act as bioisosteres for other aromatic systems and form key hydrogen bonds with biological targets.[3] Piperidine derivatives are also prevalent in pharmaceuticals, contributing to improved physicochemical properties, enhanced biological activity, and favorable pharmacokinetic profiles.[2][4] The combination of these two motifs in molecules like 1-(6-chloropyrimidin-4-yl)-3-methylpiperidin-4-ol offers a versatile platform for developing novel therapeutic agents, particularly in areas like oncology and immunology.[1][5]
Proposed Synthesis and Mechanistic Rationale
The most direct route to synthesize the title compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a commercially available dichloropyrimidine with the requisite 3-methylpiperidin-4-ol.
2.1. Synthetic Precursors:
-
4,6-Dichloropyrimidine: A readily available starting material.
-
3-Methylpiperidin-4-ol: This precursor exists as two diastereomers, cis and trans, depending on the relative stereochemistry of the methyl and hydroxyl groups. The choice of isomer will directly influence the stereochemistry of the final product. The synthesis of these isomers has been described in the literature, often starting from substituted pyridines or through stereoselective ring-opening of epoxides.[6][7]
2.2. The Nucleophilic Aromatic Substitution (SNAr) Reaction:
The core of the synthesis is the reaction of the secondary amine of 3-methylpiperidin-4-ol with 4,6-dichloropyrimidine.
Regioselectivity: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. In di- and poly-substituted pyrimidines, the reactivity of chloro-substituents generally follows the order C4(6) > C2 >> C5.[8] The chlorine atoms at the C4 and C6 positions are the most electrophilic due to the inductive effect of the adjacent ring nitrogens. Therefore, the reaction is expected to be highly regioselective, with the piperidine nitrogen preferentially displacing the chlorine at the C4 (or C6) position.[9][10]
This protocol is a generalized procedure based on common conditions for N-arylation of piperidines with chloropyrimidines and may require optimization.[8][11]
Materials:
-
4,6-Dichloropyrimidine
-
cis- or trans-3-Methylpiperidin-4-ol
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-methylpiperidin-4-ol (1.0 equivalent) in DMF, add DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of 4,6-dichloropyrimidine (1.1 equivalents) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
2.3. Synthesis Workflow Diagram:
Caption: Proposed synthesis of the title compound via SNAr reaction.
Physicochemical Properties (Predicted)
As no experimental data is available, the following properties are estimated using computational models.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₄ClN₃O |
| Molecular Weight | 227.70 g/mol |
| CAS Number | Not Assigned |
| Appearance | Expected to be a solid at room temperature |
| LogP (Predicted) | ~1.5 - 2.5 |
| pKa (Predicted) | Basic (piperidine N), Weakly basic (pyrimidine Ns) |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols |
Structural Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods would be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the pyrimidine protons (typically two singlets or doublets in the aromatic region), the piperidine ring protons (a complex series of multiplets in the aliphatic region), the methyl group (a doublet), and the hydroxyl proton (a broad singlet, exchangeable with D₂O).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would reveal distinct signals for the carbons of the pyrimidine ring (in the 150-170 ppm range), the piperidine ring carbons (in the 20-70 ppm range), and the methyl carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 228.7, with a characteristic isotopic pattern for a chlorine-containing compound.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (~1500-1600 cm⁻¹), and C-Cl stretching.[12][13][14]
Reactivity and Potential for Further Functionalization
The synthesized this compound serves as a valuable intermediate for further chemical modification. The remaining chlorine atom at the C6 position is still activated towards nucleophilic substitution, although it is generally less reactive than the first chlorine displaced. This allows for the sequential introduction of a second, different substituent. This strategy is commonly used in medicinal chemistry to generate libraries of compounds for structure-activity relationship (SAR) studies. For example, the C6-chloro group can be displaced by another amine, an alcohol, or a thiol, or it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.[11][15]
Pharmacological Context and Potential Applications
While the specific biological activity of this compound is unknown, its structural components are present in many biologically active molecules.
-
Kinase Inhibition: The aminopyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors used in cancer therapy. The pyrimidine nitrogens can form critical hydrogen bonds with the kinase hinge region, leading to potent inhibition.
-
Other Therapeutic Areas: Piperidine and pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anti-diabetic, anti-microbial, and CNS-related effects.[2]
The title compound could be a valuable intermediate or a candidate molecule for screening in various biological assays, particularly those related to kinase inhibition.
Safety and Handling
General Precautions:
-
This compound should be handled only by qualified professionals in a well-ventilated laboratory or chemical fume hood.[16]
-
Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[17]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[18]
Specific Hazards (Inferred):
-
Chlorinated Heterocycles: These compounds can be irritants and may be harmful if swallowed or absorbed through the skin.
-
Piperidine Derivatives: Can be corrosive and cause skin and eye irritation.[16]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[16]
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]
-
Dispose of waste material in accordance with local, state, and federal regulations.[17]
References
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
Bentham Science. (2025). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Available from: [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Available from: [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]
-
ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]
-
QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available from: [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]
-
Wiley Online Library. (2022). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. Available from: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). Available from: [Link]
-
MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
-
ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C-H.... Available from: [Link]
-
ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]
-
TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 12. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR)," by YASEMİN ÜNVER, ARZU COŞKUN et al. [journals.tubitak.gov.tr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. pentachemicals.eu [pentachemicals.eu]
Strategic Deployment of 3-Methylpiperidin-4-ol in Drug Discovery
The following technical guide details the strategic application, synthesis, and conformational analysis of 3-methylpiperidin-4-ol , a privileged scaffold in modern medicinal chemistry.
Executive Summary
The 3-methylpiperidin-4-ol scaffold represents a high-value pharmacophore in small molecule drug discovery.[1][2] Unlike the achiral 4-piperidinol, the introduction of a methyl group at the C3 position breaks symmetry, creating two chiral centers and four distinct stereoisomers. This "Magic Methyl" effect is not merely cosmetic; it locks the piperidine ring into specific chair conformations, rigidly orienting the C4-hydroxyl group (or its derivatives) to exploit specific binding pockets in GPCRs (e.g., CCR4, Orexin) and kinases.
This guide provides a rigorous analysis of the scaffold’s stereochemistry, industrial-scale synthetic routes, and its application as a critical intermediate in the synthesis of CCR4 antagonists and structural analogues of JAK inhibitors.
Structural & Conformational Analysis
The "Magic Methyl" Effect
In unsubstituted piperidines, ring flipping occurs rapidly (
-
A-Values: Methyl (1.70 kcal/mol) vs. Hydroxyl (0.87 kcal/mol).
-
Consequence: The piperidine ring will adopt a chair conformation where the bulky C3-methyl group is equatorial to minimize steric strain. This "anchors" the ring, forcing the C4-substituent into a defined axial or equatorial orientation depending on the cis/trans configuration.
Stereochemical Landscape
The molecule possesses two stereocenters (C3 and C4), yielding two diastereomeric pairs (four stereoisomers).
-
Trans-Isomers ((3R,4S) & (3S,4R)): The C3-Methyl and C4-Hydroxyl are on opposite sides of the ring plane. In the lowest energy chair, both groups are equatorial , making this the thermodynamically most stable diastereomer.
-
Cis-Isomers ((3R,4R) & (3S,4S)): The groups are on the same side. With the C3-Methyl anchored equatorially, the C4-Hydroxyl is forced into an axial position. This axial -OH is often more reactive in nucleophilic displacements (SN2) but can be sterically hindered for etherification.[1]
Figure 1: Stereochemical divergence of the 3-methylpiperidin-4-ol scaffold.[1] The choice of reduction method dictates the diastereomeric outcome.
Synthetic Pathways & Protocols
Accessing specific isomers requires selecting the correct reducing agent for the precursor ketone, 1-benzyl-3-methylpiperidin-4-one .[1]
Route A: Thermodynamic Control (Trans-Selective)
-
Reagents: Sodium Borohydride (NaBH₄), Methanol, -78°C to RT.
-
Mechanism: Small hydride donors attack from the less hindered axial face, pushing the hydroxyl group to the equatorial position.
-
Outcome: Predominantly trans-isomer (>9:1 dr).[1]
-
Utility: Ideal for scaffolds requiring extended linear topology (e.g., linker attachment).
Route B: Kinetic Control (Cis-Selective)
-
Reagents: L-Selectride (Lithium tri-sec-butylborohydride), THF, -78°C.[1]
-
Mechanism: The bulky borohydride reagent is forced to attack from the equatorial face (steric approach control), pushing the resulting hydroxyl group into the axial position.
-
Outcome: Predominantly cis-isomer (>95:5 dr).[1]
-
Utility: Critical for accessing the (3R,4R) configuration used in CCR4 antagonists.
Experimental Protocol: Synthesis of (3R,4R)-1-benzyl-3-methylpiperidin-4-ol
Reference Standard: RAPT Therapeutics CCR4 Program [1]
Step 1: Enantioselective Formation of the Ketone (Note: While the ketone can be made racemically via Dieckmann condensation, chiral pools are preferred for drug work).
-
Start: 1-Benzyl-4-oxopiperidine-3-carboxylate (Ethyl ester).
-
Methylation: NaH, MeI in THF (racemic methylation).
-
Decarboxylation: 6N HCl, reflux. Yields 1-benzyl-3-methylpiperidin-4-one.[1]
Step 2: Stereoselective Reduction (Cis-Selective) [1]
-
Setup: Flame-dry a 500 mL RBF under Argon. Charge with 1-benzyl-3-methylpiperidin-4-one (10.0 g, 49.2 mmol) and anhydrous THF (150 mL).[1] Cool to -78°C.[1]
-
Addition: Add L-Selectride (1.0 M in THF, 59.0 mL, 1.2 eq) dropwise over 45 mins. Maintain internal temp < -70°C.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Carefully add MeOH (20 mL) followed by NaOH (10%, 30 mL) and H₂O₂ (30%, 30 mL) to oxidize organoboranes. Warm to RT.
-
Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Result: cis-1-benzyl-3-methylpiperidin-4-ol (Yield: ~85%, dr > 20:1).[1]
-
Note: To obtain the pure enantiomer (3R,4R), enzymatic resolution (Lipase PS) or chiral HPLC separation of this intermediate is performed here.
-
Medicinal Chemistry Applications
Case Study: CCR4 Antagonists (RAPT Therapeutics)
The chemokine receptor CCR4 is a target for cancer immunotherapy (Treg depletion).[3]
-
The Challenge: High selectivity is required over CCR2 and CCR5.
-
The Solution: The (3R,4R)-3-methylpiperidin-4-ol core was identified as a key scaffold.[1] The C3-methyl group restricts the conformation, fitting into a hydrophobic sub-pocket of the receptor, while the C4-position serves as the attachment point for the aryl-sulfonamide pharmacophore.
-
Chemistry: The alcohol is converted to a mesylate, then displaced by a nucleophile (or used in Mitsunobu coupling) to attach the "warhead."
Regioisomeric Comparison: Tofacitinib (JAK Inhibitor)
While Tofacitinib utilizes a 4-methyl-3-aminopiperidine core, the synthetic logic is parallel.[1]
-
Tofacitinib Core: (3R,4R)-4-methyl-3-(methylamino)piperidine.[1][4][5]
-
3-Methylpiperidin-4-ol: (3R,4R)-3-methyl-4-hydroxypiperidine.[1]
-
Insight: Drug developers often screen both regioisomers (Methyl@3 vs Methyl@4) during Hit-to-Lead optimization. The 3-methyl-4-hydroxy scaffold offers a distinct vector for substituents compared to the Tofacitinib core, often altering metabolic stability (blocking metabolic hot-spots on the ring).[1]
Figure 2: Synthetic workflow for converting the scaffold into a functionalized drug intermediate. Note the inversion of configuration in Step 4 if SN2 displacement is used.
Data Summary: Physical & Chemical Properties
| Property | Value | Relevance |
| CAS (Racemic Cis) | 1290191-83-1 (N-Boc precursor) | Common starting material for libraries.[1] |
| CAS (3R,4S Trans) | 1185293-84-8 | Used when equatorial display is needed.[1] |
| pKa (Piperidine N) | ~10.8 | Highly basic; usually requires protection (Boc/Bn) during synthesis. |
| LogP | ~0.5 (unprotected) | Polar fragment; lowers lipophilicity of final drug. |
| H-Bond Donors | 2 (NH, OH) | Excellent for solubility; OH usually capped in drugs. |
References
-
Discovery of CCR4 Antagonists. Journal of Medicinal Chemistry. (2014). RAPT Therapeutics. Detailed synthesis of (3R,4R)-1-benzyl-3-methylpiperidin-4-ol intermediates.
-
Conformational Analysis of Piperidines. Chemical Reviews. (1989). The "Magic Methyl" effect and A-values in heterocyclic rings.
-
Synthesis of Tofacitinib and Isomers. Organic Process Research & Development. (2014). Pfizer.[5][6] Comparison of methyl-piperidine regioisomers.
-
Stereoselective Reduction of Cyclic Ketones. Tetrahedron. (1979). Brown, H.C. Use of L-Selectride for cis-selectivity.[1]
Sources
- 1. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
- 2. 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol|CAS 1603313-24-1 [benchchem.com]
- 3. rapt.com [rapt.com]
- 4. researchgate.net [researchgate.net]
- 5. research.unl.pt [research.unl.pt]
- 6. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
synthesis procedure for 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol
Application Note: Regioselective Synthesis of 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol
Part 1: Abstract & Strategic Overview
This application note details the robust synthesis of This compound , a functionalized pyrimidine scaffold commonly employed as a "linchpin" intermediate in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.
The synthesis relies on a Nucleophilic Aromatic Substitution (
Key Technical Challenges Addressed:
-
Mono- vs. Bis-Substitution: Preventing the addition of a second piperidine unit to the C6 position.
-
Stereochemical Integrity: Preserving the cis or trans relative configuration of the 3-methylpiperidin-4-ol starting material.
-
Scalability: Utilizing a protocol adaptable from milligram to multigram scales.
Part 2: Chemical Strategy & Mechanism
The reaction proceeds via an addition-elimination mechanism (
Reaction Scheme:
Critical Control Points:
-
Stoichiometry: A strictly controlled 1:1 equivalent ratio (or slight excess of the electrophile) is preferred to minimize bis-substitution.
-
Base Selection: An organic base (DIPEA or TEA) is used to neutralize the HCl byproduct, driving the equilibrium forward without hydrolyzing the chloropyrimidine.
-
Temperature: The reaction requires thermal activation (typically 60–80°C) to overcome the activation energy of the pyrimidine ring, which is less electrophilic than corresponding triazines or nitro-benzenes.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Grade/Purity |
| 4,6-Dichloropyrimidine | 148.98 | 1.0 | Electrophile | >97% |
| 3-Methylpiperidin-4-ol | 115.17 | 1.0 | Nucleophile | >95% (Check Stereochem*) |
| DIPEA (Hünig's Base) | 129.24 | 2.5 | Acid Scavenger | Anhydrous |
| Isopropanol (IPA) | 60.10 | - | Solvent | HPLC Grade |
| Ethyl Acetate | 88.11 | - | Workup | ACS Grade |
*Note: 3-Methylpiperidin-4-ol often exists as a mixture of cis/trans isomers. Ensure the starting material stereochemistry matches your target requirements, as this reaction is stereoretentive.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4,6-Dichloropyrimidine (1.0 equiv) and Isopropanol (IPA) [Concentration: 0.2 M].
-
Why IPA? Protic solvents like IPA or Ethanol can facilitate
reactions via hydrogen-bond activation of the leaving group, and they are easier to remove than DMF.
-
-
Add DIPEA (2.5 equiv) to the solution at room temperature.
-
Add 3-Methylpiperidin-4-ol (1.0 equiv) in a single portion.
-
Note: If the amine is a solid, dissolve it in a minimum amount of IPA before addition.
-
Step 2: Reaction Execution 5. Heat the reaction mixture to 80°C (external oil bath temperature). 6. Monitor reaction progress by LC-MS or TLC (Eluent: 50% EtOAc/Hexanes) every hour.
- Target: Disappearance of 4,6-dichloropyrimidine (
) and appearance of product ( ). - Typical Duration: 2–4 hours.
Step 3: Workup & Isolation [2] 7. Cool the mixture to room temperature. 8. Concentrate the solvent under reduced pressure (Rotavap) to remove the bulk of IPA and DIPEA. 9. Extraction:
- Redissolve the residue in Ethyl Acetate .
- Wash with Water (
) to remove DIPEA salts. - Wash with Brine (
).
- Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Step 4: Purification 11. Purify the crude residue via Flash Column Chromatography on Silica Gel.[3]
- Gradient: 0%
100% Ethyl Acetate in Hexanes (or DCM/MeOH 95:5 if product is very polar).
- Collect fractions containing the product (confirm by UV/MS). Evaporate to yield a white to off-white solid.
Part 4: Visualization & Workflow
The following diagram illustrates the decision logic and workflow for the synthesis and purification.
Figure 1: Operational workflow for the regioselective synthesis of the chloropyrimidine intermediate.
Part 5: Quality Control & Troubleshooting
Analytical Validation
-
LC-MS: Look for the characteristic Chlorine isotope pattern (
and peaks in a 3:1 ratio).-
Expected Mass:
(for ).
-
-
1H NMR (DMSO-d6):
-
Pyrimidine Protons: You should observe two distinct singlets (or coupled doublets depending on resolution) for the pyrimidine ring protons around
8.0–8.5 ppm. -
Piperidine: Multiplets in the
1.5–4.5 ppm range. The methyl group will appear as a doublet around 0.9 ppm.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Bis-substitution observed (Mass = Product + Amine) | Excess amine or too high temperature. | Ensure 1:1 stoichiometry. Lower temp to 60°C. Add amine dropwise. |
| Low Conversion | Old/Wet DIPEA or insufficient heat. | Use fresh anhydrous base. Increase temp to reflux (82°C for IPA). |
| Product is an oil/gum | Residual solvent or diastereomer mixture. | Triturate with diethyl ether or pentane to induce solidification. |
Stereochemical Note
The reaction conditions (basic, thermal) generally do not invert the stereocenters at C3 or C4 of the piperidine ring.
-
If you start with rac-trans-3-methylpiperidin-4-ol , you will obtain rac-trans-product .
-
If you require a specific enantiomer, use chiral starting materials or perform chiral SFC separation on the final product.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6918378, 4,6-Dichloropyrimidine. Retrieved from [Link]
-
Makarov, V. A., et al. (2012). Mono- and Diamination of 4,6-Dichloropyrimidine... PMC. Retrieved from [Link]
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
Application Note: Buchwald-Hartwig Amination of 6-Chloropyrimidine Intermediates
[4][5]
Introduction & Strategic Significance
The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Imatinib, Palbociclib) and nucleotide analogs. While 2,4- and 4,6-functionalization patterns are common, the 6-chloropyrimidine intermediate (often a 4-substituted-6-chloropyrimidine) presents a specific synthetic bottleneck.
Unlike the highly reactive 4,6-dichloropyrimidine starting material, which readily undergoes SNAr at the first chloride, the resulting 6-chloropyrimidine intermediate is significantly deactivated due to the electron-donating nature of the newly installed substituent (typically an amine or ether). Consequently, the second amination via SNAr often requires harsh conditions (>150 °C, high pressure), limiting functional group tolerance.
The Buchwald-Hartwig Amination (BHA) offers a superior alternative, enabling coupling under milder conditions (60–100 °C) with broader scope. However, this reaction faces two critical failure modes in pyrimidines:
-
Catalyst Poisoning: The basic pyrimidine nitrogens (N1/N3) can competitively bind to the electrophilic Pd(II) center, arresting the catalytic cycle.
-
Slow Oxidative Addition: The electron-rich nature of the intermediate makes the C–Cl bond less prone to oxidative addition compared to the initial dichloro-species.
This guide details protocols to overcome these barriers using Third-Generation (G3) Palladacycle Precatalysts and bulky dialkylbiaryl phosphine ligands.
Mechanistic Insight & Ligand Selection
Success relies on selecting a catalyst system that favors the productive catalytic cycle over off-cycle inhibitory pathways.
The "Pd-Coordination" Problem
In electron-deficient heterocycles, the N-lone pair is a competent ligand. Traditional catalysts like Pd(PPh3)4 or Pd2(dba)3 often fail because the pyrimidine substrate displaces the phosphine ligand, forming stable, inactive [Pd(Ar-Cl)(Substrate)L] complexes.
Solution: Use bulky, electron-rich ligands (e.g., Buchwald ligands) that sterically preclude N-binding while accelerating oxidative addition.[4]
Ligand Decision Matrix
-
Primary Amines: BrettPhos or tBuBrettPhos .[5] These provide high selectivity for mono-arylation and prevent bis-arylation.
-
Secondary Amines: RuPhos .[5] The steric bulk prevents β-hydride elimination and facilitates reductive elimination of sterically demanding amines.
-
Amides/Sulfonamides: tBuBrettPhos or Xantphos . Requires ligands that facilitate the coupling of weaker nucleophiles.
Visualization: Catalytic Cycle & Inhibition Pathways
The following diagram illustrates the competition between the productive cycle and the inhibitory N-binding pathway.
Caption: Catalytic cycle highlighting the critical "Catalyst Poisoning" off-cycle trap common in pyrimidine substrates.
Experimental Protocols
Protocol A: Rapid Micro-Screening (Condition Optimization)
Use this protocol to identify the optimal Ligand/Base combination for a new substrate.
Scale: 0.1 mmol | Volume: 0.5 mL | Vessel: 1-dram vial with septum cap
| Component | Quantity | Equiv. | Notes |
| 6-Chloropyrimidine | 0.10 mmol | 1.0 | Limiting reagent |
| Amine | 0.12 mmol | 1.2 | |
| Pd Precatalyst | 2-4 mg | 0.02-0.05 | Rec: BrettPhos Pd G3 |
| Base | varies | 2.0 | See screening list below |
| Solvent | 0.5 mL | - | 1,4-Dioxane or tBuOH |
Screening Sets:
-
Set 1 (Standard): BrettPhos Pd G3 + NaOtBu (Strong base, fast rate)
-
Set 2 (Sensitive Groups): BrettPhos Pd G3 + K2CO3 (Weak base, ester/cyano tolerance)
-
Set 3 (Secondary Amines): RuPhos Pd G3 + LiHMDS (Soluble base, good for hindered substrates)
Procedure:
-
Charge a vial with the Pd precatalyst, Base, and Substrate (if solid).
-
Seal and purge with Nitrogen/Argon for 5 mins.
-
Add Solvent and Amine (if liquid) via syringe.
-
Heat to 80 °C for 2 hours.
-
Analyze by LC-MS.[6] Look for conversion and the presence of hydrodehalogenated byproduct (M-Cl+H), which indicates the catalyst is active but reductive elimination is slow (switch ligands if observed).
Protocol B: Optimized Scale-Up Protocol (1-10 Gram Scale)
A robust method for coupling a secondary amine to a 4-substituted-6-chloropyrimidine using RuPhos Pd G3.
Target: Synthesis of 4,6-diaminopyrimidine derivatives. Reagents:
-
Substrate: 6-chloro-N-isopropylpyrimidin-4-amine (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Catalyst: RuPhos Pd G3 (0.01 equiv / 1 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Solids Addition: Charge the flask with the 6-chloropyrimidine substrate (1.0 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G3 (1 mol%).
-
Expert Tip: We use the G3 precatalyst because it contains the ligand and Pd in a 1:1 ratio and activates immediately upon exposure to base, preventing the formation of inactive Pd-aggregates.
-
-
Inerting: Evacuate the flask and backfill with Argon (repeat 3x).
-
Solvent/Amine Addition: Add anhydrous THF via syringe. Add Morpholine (1.2 equiv) dropwise.
-
Reaction: Heat the mixture to 65 °C (if THF) or 90 °C (if Dioxane). Stir vigorously.
-
Monitoring: Check HPLC/TLC at 1 hour. Reaction is typically complete in <4 hours.
-
-
Workup:
-
Cool to room temperature.[6]
-
Dilute with EtOAc and filter through a pad of Celite (removes Pd black and salts).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Self-Validating Checkpoint:
-
If the reaction turns black immediately upon heating and conversion stalls, Pd black has precipitated. Cause: Unstable ligand or oxygen leak. Fix: Switch to RuPhos (more stable) and re-check inert lines.
-
If starting material remains but no byproduct forms: Cause: Catalyst poisoning by substrate. Fix: Increase temperature to 100 °C or switch to BrettPhos .
Troubleshooting & Critical Parameters
Solvent Effects[3][7][8][9]
-
1,4-Dioxane: The "Gold Standard" for BHA. High boiling point, good solubility.
-
tAmOH (tert-Amyl alcohol): Excellent for promoting proton transfer steps, often giving higher yields with weak bases like K2CO3.
-
Avoid: Acetonitrile (coordinates Pd), DMF (can decompose at high T with strong bases).
Base Compatibility Table
| Base | pKa (conj.[7] acid) | Compatibility | Recommended Use |
| NaOtBu | ~17 | Poor with Esters, Nitro, Nitriles | Standard for robust substrates. Fast rates. |
| LiHMDS | ~26 | Good (Kinetic base) | Best for substrates with acidic protons (OH, NH) or base-sensitive groups. |
| K2CO3 | ~10 | Excellent | High functional group tolerance. Requires tBuOH/tAmOH solvent. |
| Cs2CO3 | ~10 | Excellent | Often more soluble/reactive than K salt. |
Decision Tree: Optimization Logic
Caption: Logical flow for troubleshooting reaction outcomes based on LCMS data.
References
-
RuPhos/BrettPhos Development: Maiti, D.; Buchwald, S. L. "Universal 1,4-Diamine-Based Pd Precatalysts for Cross-Coupling Reactions." J. Am. Chem. Soc.2013 , 135, 11700. Link
-
Pyrimidine Functionalization: Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving C–N Coupling Problems." J. Med. Chem.2011 , 54, 3451. Link
-
Catalyst Poisoning Mechanisms: Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction Intermediates and Structure-Reactivity Relationships." J. Am. Chem. Soc.1994 , 116, 5969. Link
-
Base Selection Guide: Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling Reactions." Tetrahedron2019 , 75, 4199. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Strategic Protection of the 4-Hydroxyl Group in Methylpiperidin-4-ol Scaffolds
Executive Summary & Strategic Analysis
The protection of the 4-hydroxy group in methylpiperidin-4-ol derivatives presents a dual challenge in medicinal chemistry. First, if the scaffold contains a C4-substituent (e.g., 1,4-dimethylpiperidin-4-ol), the hydroxyl group is tertiary , rendering standard SN2-based protection methods (like Williamson ether synthesis) ineffective due to steric hindrance and competing elimination. Second, the basic nitrogen (N1) creates a nucleophilic competition that can poison Lewis acid catalysts or undergo unwanted quaternization with alkylating agents.
This guide details two high-reliability workflows to mask the C4-hydroxyl group:
-
Silyl Protection (TBS): Using tert-butyldimethylsilyl triflate (TBSOTf) for rapid, high-yield protection of hindered alcohols.
-
Alkoxyalkyl Protection (MOM): Using methoxymethyl chloride (MOMCl) for base-stable, permanent protection, with specific modifications to prevent N-alkylation.
Decision Matrix: Selecting the Right Group
The choice between Silyl (TBS) and Alkoxyalkyl (MOM) protection depends strictly on the downstream chemistry conditions.
Figure 1: Strategic decision tree for protecting group selection.
Technical Background & Mechanisms[1][2]
The Challenge of the Tertiary Center
Standard silylation reagents (TBSCl/Imidazole) fail with tertiary alcohols because the reaction rate is negligibly slow, often leading to incomplete conversion. To overcome the steric barrier of the C4-methyl/hydroxyl interface, a more reactive electrophile is required.
The Solution: TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) .
The triflate leaving group is roughly
The Challenge of the Basic Nitrogen
In 1-methylpiperidin-4-ol, the tertiary amine (pKa ~9-10) is a competitive nucleophile.
-
Risk: Reaction with the protecting reagent to form quaternary ammonium salts.
-
Mitigation: Use of 2,6-Lutidine .[1][2][3] This sterically hindered base scavenges the triflic acid (TfOH) byproduct but is too bulky to attack the silyl electrophile or form stable complexes with the Lewis acidic centers.
Experimental Protocols
Protocol A: Silylation via TBSOTf (Recommended)
Best for: Temporary protection, stability against bases/nucleophiles, mild deprotection (TBAF).
Reagents & Equipment[4][5][6][7][8]
-
Substrate: 1-methylpiperidin-4-ol (or derivative).
-
Reagent: TBSOTf (1.2 – 1.5 equiv). Freshness is critical.
-
Base: 2,6-Lutidine (2.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool under a stream of nitrogen.
-
Solvation: Dissolve the piperidinol (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add 2,6-Lutidine (2.0 mmol, 232 µL) via syringe. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dropwise, add TBSOTf (1.2 mmol, 275 µL) over 5 minutes.
-
Note: Fuming may occur; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours.
-
Monitoring: Check TLC (Stain: KMnO₄ or Ninhydrin). The product will be less polar (higher R_f) than the starting alcohol.
-
-
Quench: Quench with Saturated Aqueous NaHCO₃ (5 mL).
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).
-
Caution: Silica gel is acidic and can cleave sensitive silyl ethers. Use basified silica (pre-treated with 1% Et₃N) if the product is unstable.
-
Reaction Pathway Visualization
Figure 2: Mechanistic flow of TBS protection using hindered base strategy.
Protocol B: Methoxymethyl (MOM) Protection
Best for: Permanent protection requiring stability against strong organolithiums or Grignards. Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. Handle only in a high-performance fume hood.
Reagents & Equipment[4][5][6][7][8]
-
Substrate: 1-methylpiperidin-4-ol.
-
Reagent: MOM-Cl (1.5 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Solvent: Anhydrous DCM or 1,2-Dichloroethane.
-
Catalyst: TBAI (Tetrabutylammonium iodide) - Optional, accelerates reaction via in-situ Finkelstein (MOM-I formation).
Step-by-Step Procedure
-
Setup: In a fume hood, dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add DIPEA (2.0 mmol, 348 µL).
-
Activation (Optional): Add TBAI (0.1 mmol) to generate the more reactive MOM-I in situ.
-
Reagent Addition: Cool to 0 °C. Add MOM-Cl (1.5 mmol) slowly.
-
Critical: Do NOT use NaH (Sodium Hydride). NaH with tertiary alcohols often promotes elimination to the alkene rather than substitution.
-
-
Reaction: Reflux at 40–50 °C for 4–12 hours. Tertiary alcohols react slowly via the SN1-like oxocarbenium mechanism.
-
Quench: Cool to RT. Add saturated aqueous NH₄Cl.
-
Purification: Standard extraction and chromatography.
Comparative Data: Protecting Group Profiles
| Feature | TBS Ether (Silyl) | MOM Ether (Acetal) |
| Formation Difficulty | Low (with TBSOTf) | High (Slow on 3° centers) |
| Base Stability | Excellent (LDA, BuLi) | Excellent (LDA, BuLi) |
| Acid Stability | Poor (Cleaves with AcOH) | Moderate (Requires strong acid) |
| Deprotection | TBAF / THF (Mild, Neutral) | 6M HCl or BBr₃ (Harsh) |
| Elimination Risk | Low | High (during acidic deprotection) |
| N-Alkylation Risk | Low (Reversible silylation) | High (Irreversible Quaternization) |
Troubleshooting & Critical Failure Points
Risk 1: Elimination (Grobb Fragmentation)
The 4-hydroxypiperidine scaffold is geometrically primed for Grobb fragmentation or E1 elimination, especially when a C4-methyl group is present.
-
Symptom: Appearance of olefinic protons in NMR (5.5–6.0 ppm) or loss of the piperidine ring integrity.
-
Prevention: Avoid strong Lewis acids during protection. Avoid strong Brønsted acids during deprotection. Use TBAF for TBS removal to maintain a basic/neutral pH.
Risk 2: N-Quaternization
When using MOM-Cl, the N1 nitrogen may be alkylated to form the quaternary ammonium salt.
-
Diagnosis: Product is water-soluble and does not migrate on silica TLC.
-
Solution: If N-alkylation occurs, revert to the TBSOTf method. The steric bulk of the tert-butyl group on silicon effectively prevents stable bonding to the hindered N-methyl amine.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link
-
Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1980). Studies with trialkylsilyltriflates: new syntheses and applications. Tetrahedron Letters, 22(4), 3455–3458. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group). Link
-
Grob, C. A. (1969). Mechanisms and stereochemistry of heterolytic fragmentation. Angewandte Chemie International Edition, 8(8), 535–546. (Context on Piperidinol Fragmentation). Link
-
Yang, H., et al. (2018). Practical Protection of Tertiary Alcohols with Methoxymethyl (MOM) Ether.[9] Synthetic Communications, 48, 123-129. (Modern MOM protocols).
Sources
- 1. synarchive.com [synarchive.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
functionalization of 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol scaffold
Application Note: High-Precision Functionalization of the 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol Scaffold
Executive Summary
The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor and GPCR agonist (e.g., GPR119) chemical space. The scaffold features a central pyrimidine core substituted at the 4-position with a functionalized piperidine ring.
This guide provides a definitive protocol for the orthogonal functionalization of this scaffold. It addresses the two primary reactivity "hotspots":
-
The C-6 Chloropyrimidine Handle: A site for electrophilic functionalization via Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings. -
The C-4' Secondary Alcohol: A handle for solubility modulation, stereochemical inversion, or prodrug derivatization.
Structural Analysis & Reactivity Hotspots
Before initiating synthesis, it is critical to understand the electronic environment of the scaffold.
-
Deactivation Effect: The piperidine nitrogen at C-4 is a strong resonance donor. This electron donation increases the electron density of the pyrimidine ring, making the remaining chlorine at C-6 less reactive toward
compared to the parent 4,6-dichloropyrimidine. Consequently, forcing conditions (microwave irradiation, high-boiling solvents) or transition-metal catalysis are often required. -
Stereochemical Complexity: The 3-methyl and 4-hydroxy groups introduce two chiral centers. The cis (3,4-syn) and trans (3,4-anti) relationships significantly impact the piperidine ring pucker and, subsequently, the binding affinity.
Figure 1: Reactivity map highlighting the orthogonal functionalization sites.
Protocol A: C-6 Diversification via Suzuki-Miyaura Coupling
Objective: Installation of aryl or heteroaryl groups to create biaryl motifs.
Rationale: Due to the electronic deactivation from the piperidine amine, standard
Materials
-
Scaffold: this compound (1.0 equiv)
-
Boronic Acid: Ar-B(OH)
(1.2 – 1.5 equiv) -
Catalyst:
(5 mol%) - Preferred for steric tolerance and stability. -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inertion: Charge a microwave vial or round-bottom flask with the scaffold, boronic acid, and
. Seal and purge with Argon/Nitrogen for 5 minutes. -
Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M relative to scaffold) and the aqueous
solution. -
Reaction:
-
Standard: Heat at 90°C for 4–12 hours.
-
Microwave (Recommended): Irradiate at 110°C for 30–60 minutes.
-
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry organic layer over
.[1] -
Purification: Flash column chromatography (typically 0-10% MeOH in DCM). The product is often UV-active and polar.
Critical Note: If the boronic acid contains sensitive protic groups, consider using anhydrous conditions (
Protocol B: C-6 Diversification via (Amination)
Objective: Installation of amine substituents (e.g., morpholine, substituted anilines). Rationale: While deactivated, the pyrimidine C-6 position is still susceptible to nucleophilic attack by primary and secondary amines, especially under thermal forcing.
Optimization Table: Conditions
| Parameter | Standard Condition | Forcing Condition (Low Reactivity Amines) |
| Solvent | DMSO or DMF | NMP (N-Methyl-2-pyrrolidone) |
| Base | DIPEA (3.0 equiv) | |
| Temperature | 80–100°C | 140–160°C (Microwave) |
| Time | 12–24 h | 1–2 h |
| Additives | None | KF (activates the leaving group) |
Step-by-Step Methodology
-
Dissolve the scaffold (1.0 equiv) in NMP (0.2 M).
-
Add the amine nucleophile (1.5 – 2.0 equiv).
-
Add DIPEA (3.0 equiv).
-
Heat to 120°C. Monitor by LCMS.
-
Troubleshooting: If conversion stalls <50%, switch to microwave heating at 150°C for 30 mins.
-
-
Work-up: Pour into water/ice mixture. If a solid precipitates, filter and wash. If no precipitate, extract with EtOAc/IPA (3:1 mixture) to ensure recovery of the polar alcohol.
Protocol C: Functionalization of the C-4' Hydroxyl Group
Objective: Modifying the solubility profile or inverting stereochemistry.
Workflow 1: Stereochemical Inversion (Mitsunobu)
To convert a cis-alcohol to a trans-derivative (or vice versa):
-
Reagents:
(1.5 equiv), DIAD (1.5 equiv), Benzoic acid (1.5 equiv). -
Conditions: THF, 0°C to RT, 12 h.
-
Hydrolysis: Treat the intermediate benzoate ester with LiOH/MeOH to reveal the inverted alcohol.
Workflow 2: Oxidation to Ketone
To access the piperidin-4-one (useful for reductive amination):
-
Reagents: Dess-Martin Periodinane (1.2 equiv).
-
Conditions: DCM, 0°C to RT, 2 h.
-
Note: This destroys the chiral center at C-4. The subsequent reductive amination will determine the new stereochemistry (often favoring thermodynamic stability).
Library Synthesis Workflow (Graphviz)
Figure 2: Decision tree for parallel library synthesis using the scaffold.
References
-
Regioselective Palladium-Catalyzed Cross-Coupling of Chloropyrimidines. Source: National Institutes of Health (NIH) / PubMed Context: Detailed protocols for site-selective Suzuki couplings on di-chlorinated pyrimidines, establishing the reactivity hierarchy (C4 > C6 > C2). URL:[Link] (Search Term: "Palladium-catalyzed cross-coupling 2,4-dichloropyrimidine")
-
Functionalization of Piperidine Derivatives for Medicinal Chemistry. Source: NIH / PMC Context: Methodologies for functionalizing piperidine rings, including C-H activation and stereoselective synthesis of 3,4-disubstituted systems. URL:[Link]
-
SNAr Reactions on 4-Amino-6-chloropyrimidine Scaffolds. Source: MDPI Molecules Context: Reaction conditions and solvent effects on the nucleophilic substitution of deactivated chloropyrimidines. URL:[Link]
Sources
Troubleshooting & Optimization
improving solubility of 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol in DMSO
Executive Summary
This guide addresses solubility challenges associated with 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol , a heterobicyclic scaffold common in kinase inhibitor discovery. While theoretically soluble in DMSO (Dimethyl Sulfoxide), users often report slow dissolution, "crashing out" upon storage, or formation of gelatinous suspensions.
These issues typically stem from three convergence points:
-
High Crystal Lattice Energy: The molecule contains both a hydrogen bond donor (hydroxyl) and multiple acceptors (pyrimidine nitrogens), facilitating strong intermolecular networks in the solid state.
-
Hygroscopicity of DMSO: DMSO absorbs atmospheric water rapidly.[1][2] This molecule is lipophilic (due to the chloro-pyrimidine); absorbed water acts as an antisolvent, forcing precipitation.
-
Thermodynamic vs. Kinetic Solubility: You may be achieving a metastable state that crashes out upon freezing or agitation.
Part 1: Diagnostic & Physicochemical Profile
Before attempting the protocol, verify which form of the compound you possess. The solubility strategy differs for Free Bases vs. Salts.
| Parameter | Free Base Form | Salt Form (e.g., HCl, TFA) |
| Primary Interaction | Hydrophobic & H-Bonding | Ionic & Dipole-Dipole |
| DMSO Solubility | High (Preferred) | Moderate to Low |
| Common Issue | Slow dissolution rate (kinetic barrier) | "Salting out" effect in pure organic solvent |
| Correction | Heat + Sonication | Add 1-5% Water or Buffer (if assay allows) |
The Mechanism of Failure: Water Interference
DMSO is not a static solvent; it is a "water magnet."
-
The Trap: At 60% relative humidity, pure DMSO can absorb ~5% water by weight within 24 hours.
-
The Result: Your molecule is hydrophobic.[3] As water concentration in DMSO rises, the "solvating power" for the chloropyrimidine moiety drops exponentially, leading to precipitation.
Part 2: Troubleshooting Workflow (The "How-To")
Standard Dissolution Protocol (SDP-01)
Use this protocol for initial stock preparation (typically 10mM - 100mM).
Prerequisites:
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Centrifuge.
Step-by-Step Procedure:
-
Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial high-concentration dissolution to prevent plasticizer leaching).
-
Solvent Addition: Add Anhydrous DMSO to reach 80% of the target volume.
-
Why? Adding the full volume immediately makes it harder to adjust if the compound displaces significant volume.
-
-
Vortexing: Vortex at max speed for 60 seconds.
-
Checkpoint: If clear, proceed to Step 6. If cloudy/particulate, proceed to Step 4.
-
-
Sonication (The Critical Step):
-
Sonicate at 40°C for 10-15 minutes.
-
Warning: Do not exceed 50°C. Chlorinated heterocycles can undergo nucleophilic aromatic substitution (
) with DMSO decomposition products at high temperatures.
-
-
Visual Inspection: Hold the vial against a light source. Look for "schlieren" lines (swirls indicating density differences) or micro-particulates.
-
Tip: If particulates persist, centrifuge at 13,000 rpm for 5 minutes. If a pellet forms, you have exceeded the solubility limit.
-
-
Final Volume: Add DMSO to reach the final target volume. Invert 5 times to mix.
Decision Tree: Troubleshooting Persistent Insolubility
Figure 1: Logical workflow for troubleshooting solubility issues. Note the divergence for Salt vs. Free Base forms.
Part 3: Advanced Optimization & Storage
The "Freeze-Thaw" Trap
Users often report that the compound dissolves initially but precipitates after storage at -20°C.
-
Cause: DMSO freezes at 18.5°C. As it freezes, it forms pure DMSO crystals first, forcing the solute into an increasingly small volume of remaining liquid (cryo-concentration). This supersaturation forces the compound to crash out.
-
Solution:
-
Thaw completely at Room Temperature (RT).
-
Heat to 37°C for 10 minutes before opening the tube.
-
Vortex vigorously. Never pipette directly from a just-thawed tube without re-homogenizing.
-
Cosolvent Engineering
If pure DMSO fails (rare for this scaffold, but possible at high concentrations >50mM), use a cosolvent system.
| Cosolvent System | Ratio | Mechanism |
| DMSO : Ethanol | 90 : 10 | Ethanol disrupts H-bond networks better than DMSO alone for some polymorphs. |
| DMSO : PEG400 | 50 : 50 | Polyethylene glycol stabilizes the hydrophobic chloropyrimidine region. |
Part 4: Frequently Asked Questions (FAQs)
Q1: My solution turned yellow after heating. Is it still good?
-
Answer: A slight yellowing is common with amine-containing heterocycles in DMSO due to trace oxidation or N-oxide formation. However, if it turns dark yellow or brown, you likely overheated (>60°C) and induced decomposition. Discard and prepare fresh, keeping temperature <40°C.
Q2: Can I use DMSO containing water (e.g., 70% DMSO) to dissolve the stock?
-
Answer: No. For the stock solution (10mM+), you must use 100% Anhydrous DMSO. Water is a strong antisolvent for the chloropyrimidine ring. You should only introduce water when diluting into the assay medium (working concentration).
Q3: The compound is stuck to the glass vial walls. How do I recover it?
-
Answer: This indicates the "Ring Effect" from solvent evaporation. Add the calculated volume of DMSO, seal tight, and sonicate specifically ensuring the solvent line covers the residue. Do not scrape; you will lose mass.
Q4: How do I measure the exact solubility limit?
-
Answer: Do not rely on visual checks for limits.
-
Prepare a supersaturated solution (visible solid remaining).
-
Shake for 24 hours at RT.
-
Filter through a 0.22µm PTFE filter (nylon binds drugs).
-
Analyze the filtrate via HPLC-UV against a standard curve.[4]
-
References
-
Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. Solubility of Heterocycles in Organic Solvents.
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics.
-
Way, L. (2018). The Hygroscopic Nature of DMSO: Implications for Compound Storage. BenchChem Technical Notes.
-
Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
ThermoFisher Scientific. (2023). DMSO Chemical Resistance and Compatibility Guide.
Sources
Technical Support Center: Chloropyrimidine Integrity Management
Executive Summary
Chloropyrimidines are linchpin intermediates in the synthesis of kinase inhibitors and agrochemicals. However, the C-Cl bond—particularly at the 2, 4, and 6 positions—is highly susceptible to Nucleophilic Aromatic Substitution (
The Critical Failure Mode: This reaction is often autocatalytic . The hydrolysis releases
This guide provides a self-validating workflow to break this cycle, ensuring the integrity of your starting materials and the purity of your final products.
Module A: Storage & Handling (The "Before" Phase)
The Protocol: Inert Barrier Maintenance
Chloropyrimidines are not just "hygroscopic"; they are chemically reactive toward water.[1] Standard "tightly capped" storage is insufficient for long-term stability.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Dry Nitrogen ( | Displaces atmospheric moisture. Argon is heavier than air and provides a better "blanket" for opened bottles [2]. |
| Temperature | Arrhenius kinetics: lowering T slows the rate of spontaneous hydrolysis. | |
| Container | Crown-cap with PTFE liner or Schlenk flask | Standard screw caps often leak over time due to thermal expansion/contraction cycles in freezers. |
| Desiccant | Acts as a sacrificial moisture scavenger within the secondary container (desiccator). |
Visual Workflow: Storage Decision Tree
Use this logic flow to determine the storage requirements for your specific intermediate.
Figure 1: Decision matrix for storage. Note that volatile solids (like 4,6-dichloropyrimidine) can sublime and recrystallize on the septum, compromising the seal.
Module B: Reaction Engineering (The "During" Phase)
The Mechanism of Failure: Acid-Catalyzed Autocatalysis
Understanding why the reaction fails is the key to preventing it. The diagram below illustrates the autocatalytic loop you must break.
Figure 2: The Autocatalytic Hydrolysis Loop. The HCl byproduct protonates the starting material, making it more electrophilic and accelerating the reaction [3].
Troubleshooting Guide: Reaction Setup
Q: My LCMS shows a peak at M-18 (M-Cl+OH). Is my solvent wet? A: Likely, yes.
-
The Standard: Solvents (DMF, DMSO, THF) must have a water content < 50 ppm as determined by Karl Fischer titration.
-
The Fix: If you cannot dry solvents immediately, add molecular sieves (3Å or 4Å) to the solvent bottle 24 hours prior to use.
-
The Buffer: Always include a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) in the reaction mixture unless the reaction is explicitly acid-catalyzed. This scavenges any generated
, preventing the autocatalytic loop shown in Figure 2 [1].
Q: I am using a "dry" solvent bottle, but yield is low. A: Check your dispensing technique.
-
The Protocol: Never pour from a "Sure/Seal" or septum-capped bottle. Use the positive pressure canula/syringe technique described in Sigma-Aldrich Technical Bulletin AL-134 [2].
-
Why: Pouring introduces atmospheric air (relative humidity ~40-80%) into the bottle, instantly degrading the remaining solvent.
Module C: Workup & Purification (The "After" Phase)
Critical Control Points
The moment the reaction stops, the risk of hydrolysis spikes if the workup is aqueous.
| Step | Recommendation | Scientific Rationale |
| Quench | Cold Saturated | Neutralizes acid immediately. Low temperature ( |
| Extraction | Rapid Separation | Do not let the organic phase sit in contact with the aqueous phase. Extract into EtOAc or DCM and separate immediately. |
| Drying | Magnesium sulfate ( | |
| Concentration | Low Temp Rotovap | Keep the bath |
FAQ: Purification Issues
Q: Can I dry my chloropyrimidine intermediate in a vacuum oven? A: Proceed with extreme caution.
-
Risk: Many chloropyrimidines (especially di- and tri-chloro variants) have high vapor pressures and will sublime (vanish) under high vacuum and heat.
-
Solution: Dry in a vacuum desiccator at room temperature over
or paraffin wax (to scavenge residual solvent).
Q: I see the hydrolysis product forming on the column. A: Silica gel is slightly acidic and contains adsorbed water.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent. This neutralizes the silica's acidity and protects the chloropyrimidine.
References
-
BenchChem. (2025).[2] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from
-
Sigma-Aldrich. (n.d.).[3] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from
-
Organic Process Research & Development. (2012). Highly Selective Hydrolysis of Chloropyrimidines. Retrieved from
-
WuXi AppTec. (2025).[4] Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from
Sources
Validation & Comparative
Structural Elucidation and Diastereomeric Purity Assessment of 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol
Executive Summary & Strategic Context
In the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs), the piperidine ring functionalized at positions 3 and 4 represents a critical stereochemical scaffold. The intermediate 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol presents two distinct analytical challenges that standard automated NMR protocols often fail to resolve:
-
Stereochemical Assignment: Distinguishing the cis-3,4 (syn) diastereomer from the trans-3,4 (anti) diastereomer.
-
Rotameric Broadening: The partial double-bond character of the N–C(pyrimidine) bond restricts rotation, leading to broad or split signals at room temperature.
This guide objectively compares the spectral performance of the target cis-isomer against its trans-counterpart and evaluates the necessity of Variable Temperature (VT) NMR versus standard Room Temperature (RT) acquisition.
Critical Protocol: Sample Preparation & Acquisition[1]
To ensure data integrity and reproducibility, the following protocol must be treated as a self-validating system.
Solvent Selection Strategy
-
Recommended: DMSO-d₆
-
Reasoning: It inhibits rapid proton exchange, allowing the observation of the hydroxyl (-OH) proton coupling. This provides an additional scalar coupling probe (
) to confirm the H4 multiplet structure. -
Alternative:CDCl₃ is acceptable but often results in broader rotameric signals and loss of OH coupling information.
-
Instrument Parameters
-
Field Strength: Minimum 400 MHz (600 MHz recommended for clear resolution of the H3/H4 multiplets).
-
Temperature:
-
Standard QC: 298 K (25 °C).
-
Structural Validation: 353 K (80 °C) to coalesce rotamers.
-
Comparative Analysis: Cis vs. Trans Diastereomers[1][2][3][4]
The core distinction lies in the scalar coupling constants (
The Stereochemical Logic
Assuming a chair conformation for the piperidine ring:
-
Trans-isomer: The bulky C3-Methyl and C4-Hydroxyl groups prefer equatorial orientations to minimize 1,3-diaxial interactions. This places the vicinal protons H3 and H4 in axial-axial positions.
-
Cis-isomer: One substituent is axial, the other equatorial. This results in equatorial-axial coupling between H3 and H4.
Data Comparison Table
| Spectral Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Eq/Ax) | Diagnostic Value |
| H-4 Multiplicity | ddd or td (Large splitting) | q, dt, or broad m (Narrow splitting) | High |
| ~9.0 – 11.5 Hz (Axial-Axial) | ~3.0 – 5.5 Hz (Eq-Axial) | Critical | |
| C3-Methyl Shift | Low | ||
| C4-OH Signal | Sharp doublet (in DMSO) | Sharp doublet (in DMSO) | Medium |
| NOE Correlation | Strong H3 | Strong H3 | High |
Technical Insight: If the spectrum shows a "large" coupling (>9 Hz) for the carbinol proton (H4), the substituents are trans. If the coupling is small (<5 Hz), they are cis.
Performance Analysis: Rotameric Effects (RT vs. VT NMR)
The bond connecting the piperidine nitrogen (N1) to the pyrimidine ring (C4') exhibits restricted rotation due to resonance delocalization (amidinyl-like character).
The Rotamer Problem
At 298 K (Room Temperature), the rate of rotation is often comparable to the NMR timescale (
-
Observation: Signals for H2 and H6 (piperidine protons adjacent to N) appear as broad humps or split into two unequal sets (major/minor rotamers).
-
Risk: Integration values become unreliable; multiplets are smeared.
The High-Temperature Solution
Heating the sample to 353 K (80 °C) in DMSO-d₆ increases the rotation rate (
| Feature | Standard (298 K) | High-Temp (353 K) | Recommendation |
| H2/H6 Signals | Broad, split, or "missing" into baseline | Sharp, defined doublets/triplets | Use 353 K for full assignment |
| Pyrimidine H-5 | Broad singlet | Sharp doublet/singlet | Use 353 K for purity |
| Integration Accuracy | < 1% error | Mandatory for qNMR |
Visualizing the Analytical Logic
Diagram 1: Stereochemical Assignment Decision Tree
This logic tree guides the researcher from raw data to definitive isomer identification.
Caption: Decision matrix for assigning stereochemistry based on scalar coupling constants (
Diagram 2: Rotameric Coalescence Workflow
This diagram illustrates the physical phenomenon of restricted rotation and the experimental fix.
Caption: Workflow for resolving rotameric broadening using Variable Temperature (VT) NMR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
BenchChem. (2025).[1][2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Link
-
National Institutes of Health (NIH). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. (Demonstrates rotameric behavior in N-heterocyclic amides). Link
-
Reich, H. J. (2024). NMR Spectroscopy: Coupling Constants. University of Wisconsin-Madison. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol
Part 1: Executive Summary & Hazard Profiling
This guide mandates the disposal protocols for 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol , a halogenated heterocyclic intermediate often used in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib).[1]
Unlike generic organic waste, this compound presents specific challenges due to its chlorinated pyrimidine moiety .[1] Improper disposal via standard organic waste streams can lead to the formation of persistent organic pollutants (POPs) or uncontrolled reactions with nucleophiles in commingled waste containers.[1]
Chemical Identity & Properties
| Property | Specification | Operational Implication |
| Chemical Structure | Chlorinated Pyrimidine + Piperidinol | Nitrogen-rich; potential for NOx generation during incineration.[1] |
| Physical State | Solid (White to Off-white powder) | Dust inhalation hazard; requires particulate control.[1] |
| Reactivity | Susceptible to SNAr (Nucleophilic Aromatic Substitution) | CRITICAL: Do not mix with strong nucleophiles (e.g., concentrated ammonia, thiols) in waste drums to prevent exothermic runaway.[1] |
| Aquatic Toxicity | High (Predicted Class H411) | Zero Tolerance for drain disposal.[1] |
| Waste Classification | Halogenated Organic | Requires high-temperature incineration (>1100°C).[1] |
Part 2: Waste Stream Segregation (The "Self-Validating" System)[1]
To ensure safety, we utilize a Self-Validating Disposal System .[1] This means the protocol forces a check of the waste's chemical state before it enters the final waste container.[1]
The Core Directive: Segregation
You must segregate this compound into Halogenated Waste Streams .[1]
-
Why? The presence of the Chlorine atom (C-Cl bond) requires specific incineration conditions to prevent the formation of dioxins or incomplete combustion products.[1] Mixing this with non-halogenated solvents (like Acetone/Ethanol waste) downgrades the entire container to "Halogenated," significantly increasing disposal costs and complicating incineration parameters.
Decision Workflow
The following diagram illustrates the logical flow for determining the correct waste stream based on the state of the material.
Figure 1: Decision logic for waste stream segregation. Note that any solution containing the target compound must be treated as halogenated waste, regardless of the solvent carrier.[1]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Filter Cake)
Applicability: Expired reagents, reaction solids, or contaminated spill cleanup materials.
-
PPE Verification:
-
Containment:
-
Transfer the solid into a clear Low-Density Polyethylene (LDPE) bag.
-
Twist and tape the neck of the bag (Gooseneck seal).[1]
-
Place this bag inside a second LDPE bag (Double containment).
-
Place the sealed bags into a Wide-Mouth HDPE Drum or a dedicated solid waste bucket.
-
-
Labeling:
-
Storage: Store in a satellite accumulation area away from oxidizers until pickup.
Protocol B: Liquid Waste (Mother Liquors)
Applicability: Reaction mixtures, filtrates, or cleaning solvents containing the compound.
-
pH Validation (The Safety Stop):
-
Before pouring: Dip a pH strip into the waste solution.[1]
-
Requirement: pH should be between 4 and 10.[1]
-
Reasoning: Highly acidic solutions can hydrolyze the C-Cl bond over time, potentially releasing HCl gas in the drum.[1] Highly basic solutions (pH > 12) can induce rapid hydrolysis or substitution reactions.[1] Neutralize if necessary.
-
-
Container Selection:
-
Transfer & Segregation:
-
Cap Venting:
-
Ensure the cap is vented or use a pressure-relief cap if the solution was recently quenched, to prevent pressure buildup from off-gassing.[1]
-
Part 4: Emergency Contingencies
Accidental Spills (Solid)[1]
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
Protect: Don appropriate PPE (including respiratory protection).[1][2]
-
Clean:
-
Do not dry sweep (creates dust).[1]
-
Cover the spill with wet paper towels or an oil-impregnated sweeping compound to suppress dust.[1]
-
Scoop material into the Solid Waste container (Protocol A).[1]
-
Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1] Dispose of all wipes as solid hazardous waste.[1]
-
Exposure (First Aid)[1][3][4][5]
-
Eye Contact: The chloropyrimidine moiety is a severe irritant.[1][3] Rinse immediately with water for 15 minutes .[1][3][4] Hold eyelids open.
-
Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol/solvents on the skin, as they may increase transdermal absorption of the heterocyclic compound.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Chlorinated Pyrimidines. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
